1,4-Bis((3,4-dimethoxyphenyl)sulfonyl)-1,4-diazepane
Overview
Description
1,4-Bis((3,4-dimethoxyphenyl)sulfonyl)-1,4-diazepane, also known as DMDD, is a novel small molecule with promising biological activity. DMDD is a versatile compound that can be used as a scaffold for synthesizing a wide range of compounds with different biological activities. It has been used in various scientific research applications, including in vivo and in vitro studies, to investigate its mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, and advantages and limitations for lab experiments.
Scientific Research Applications
Catalytic Applications
Manganese(III) complexes of bisphenolate ligands, including those with 1,4-diazepane structures, have been studied for their catalytic abilities in olefin epoxidation reactions. These complexes show chemoselective catalysis for certain olefins, indicating potential utility in synthetic chemistry for selective oxidation processes (Sankaralingam & Palaniandavar, 2014).
Material Science
Sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups have been synthesized for fuel-cell applications. The incorporation of sulfonated blocks enhances proton conductivity, indicating the potential of such structures in developing high-performance fuel-cell membranes (Bae, Miyatake, & Watanabe, 2009).
Enzyme Model Studies
Asymmetric molybdenum(VI) dioxo complexes with bis(phenolate) ligands, similar in structure to 1,4-diazepane derivatives, have been investigated as models for molybdenum oxotransferase enzymes. These studies provide insight into the reactivity and mechanism of oxotransferase enzymes, which are crucial for understanding enzymatic processes in biological systems (Mayilmurugan et al., 2011).
Nanotechnology
A novel nano-sized N-sulfonated Brönsted acidic catalyst has been introduced for promoting the synthesis of polyhydroquinoline derivatives. This demonstrates the potential of utilizing such compounds in nanocatalysis and green chemistry applications (Goli-Jolodar, Shirini, & Seddighi, 2016).
Bioinorganic Chemistry
Iron(III) complexes with bis(phenolate) ligands, structurally related to 1,4-diazepane derivatives, have been studied as models for intradiol-cleaving enzymes. This research offers insights into the biomimetic cleavage of catechols, which is significant for understanding the metabolic pathways of aromatic compounds in living organisms (Mayilmurugan, Sankaralingam, Suresh, & Palaniandavar, 2010).
properties
IUPAC Name |
1,4-bis[(3,4-dimethoxyphenyl)sulfonyl]-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O8S2/c1-28-18-8-6-16(14-20(18)30-3)32(24,25)22-10-5-11-23(13-12-22)33(26,27)17-7-9-19(29-2)21(15-17)31-4/h6-9,14-15H,5,10-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUFPAZNBPFNRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025986 | |
Record name | 1,4-Bis[(3,4-dimethoxyphenyl)sulfonyl]-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
447410-57-3 | |
Record name | SB-756050 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0447410573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Bis[(3,4-dimethoxyphenyl)sulfonyl]-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SB-756050 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3EST236LD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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